Manganese(ii)lactate 3-hydrate
Description
Historical Context and Evolution of Academic Interest in Manganese(II) Carboxylates
The study of organomanganese compounds dates back to 1937, with the first reported synthesis involving the reaction of phenyllithium (B1222949) and manganese(II) iodide. wikipedia.org Over the decades, interest in manganese carboxylates, a subgroup of these compounds, has grown substantially. This interest is largely due to their versatile roles in biological systems and their intriguing magnetic properties. jetir.org
Manganese carboxylate complexes are recognized for their activity in various metalloenzymes and proteins. mdpi.com A pivotal area of research has been their relevance to the water oxidation/oxygen evolution center in the photosynthetic apparatus of green plants and cyanobacteria, where manganese plays a crucial role. ufl.edu This biological significance has spurred efforts to synthesize and characterize manganese carboxylate complexes to model the active sites of these enzymes. nih.gov
Initially, research focused on simpler manganese carboxylates. However, the field has evolved to include more complex structures, including multinuclear clusters. jetir.orgnih.gov The ability of carboxylate groups to bridge multiple metal centers in various coordination modes has been a key factor in this evolution, leading to the discovery of compounds with novel magnetic properties, such as single-molecule magnets. jetir.org
Significance of Manganese(II)lactate 3-hydrate within Coordination Chemistry
Manganese(II) lactate (B86563) 3-hydrate, with the chemical formula Mn(C₃H₅O₃)₂·3H₂O, is a salt of manganese and lactic acid. wikipedia.org It typically forms light pink crystals that are soluble in water. wikipedia.org Within the realm of coordination chemistry, this compound is significant due to the coordination environment of the manganese(II) ion.
In the trihydrate form, the manganese ion is part of an octahedral cluster. Each lactate ion acts as a bidentate ligand, meaning it binds to the central manganese ion through two of its atoms. wikipedia.org Two water molecules also coordinate directly to the manganese ion, occupying positions cis to each other. The third water molecule is not directly bonded to the metal but is involved in the crystal structure through hydrogen bonding. wikipedia.org
The coordination of the lactate ligands and water molecules creates a specific three-dimensional structure. The trihydrate crystallizes in a monoclinic system with the space group P2₁. wikipedia.org This well-defined structure makes it a valuable subject for crystallographic studies and for understanding the principles of coordination and bonding in manganese complexes.
Table 1: Crystallographic Data for Manganese(II) lactate 3-hydrate
| Property | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
Data sourced from research on the crystal structure of Manganese(II) lactate 3-hydrate. wikipedia.org
Rationale for Comprehensive Investigation of this compound in Contemporary Research
The continued investigation of Manganese(II) lactate 3-hydrate is driven by several factors, spanning from its fundamental chemical properties to its potential applications.
One major area of interest is its role as a precursor in the synthesis of other materials. For instance, it has been used in the preparation of manganese-based catalysts and as a precursor for lithium manganate (B1198562) (LiMn₂O₄), a material used in lithium-ion battery cathodes. mdpi.comresearchgate.net The thermal decomposition of Manganese(II) lactate 3-hydrate can be controlled to produce various manganese oxides, making it a versatile starting material in materials science. researchgate.net
Furthermore, the study of its magnetic properties contributes to the broader field of molecular magnetism. jetir.org The arrangement of manganese ions and bridging ligands in carboxylate complexes can lead to interesting magnetic exchange interactions. jetir.org Understanding these interactions in a relatively simple system like Manganese(II) lactate 3-hydrate can provide insights applicable to more complex magnetic materials. acs.org
Recent research has also focused on the solution chemistry of this compound, including its dissolution properties and thermodynamic parameters. researchgate.net Such studies are crucial for applications that require its use in solution, for example, in the development of functional materials for solar energy and water treatment. americanelements.com The detailed characterization of its chemical and physical properties, including its crystal structure and thermal behavior, provides a solid foundation for these advanced applications. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H18MnO9 |
|---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
2-hydroxypropanoic acid;manganese;trihydrate |
InChI |
InChI=1S/2C3H6O3.Mn.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2 |
InChI Key |
XUOLKVHQFPGBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.O.O.O.[Mn] |
Origin of Product |
United States |
Structural Elucidation and Advanced Physicochemical Characterization of Manganese Ii Lactate 3 Hydrate
Crystallographic Analysis and Crystal Structure Determination
Crystallographic techniques are indispensable for elucidating the three-dimensional arrangement of atoms within a crystalline solid. For manganese(II) lactate (B86563) 3-hydrate, both single-crystal and powder X-ray diffraction methods have been employed to determine its precise atomic arrangement, crystal system, and phase purity.
Single-Crystal X-ray Diffraction Studies for Atomic Arrangement and Space Group Determination
Single-crystal X-ray diffraction provides the most definitive data on the atomic arrangement within a crystal. Studies on manganese(II) lactate trihydrate have revealed that it crystallizes in the monoclinic system with the space group P2₁. wikipedia.orgresearchgate.net This determination is fundamental to understanding the symmetry and the repeating unit of the crystal lattice.
Powder X-ray Diffraction (XRD) for Phase Identification and Crystalline Purity
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and assessing the purity of a bulk sample. publish.csiro.auresearchgate.net The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). For manganese(II) lactate 3-hydrate, PXRD is used to confirm that the synthesized material corresponds to the correct crystalline phase and is free from significant amounts of amorphous material or other crystalline impurities. publish.csiro.auresearchgate.net The experimental PXRD patterns are often compared with theoretical patterns calculated from single-crystal XRD data to verify the phase identity. mdpi.com Furthermore, variable-temperature PXRD (VT-PXRD) can be employed to study phase transitions and thermal decomposition processes. mdpi.com For instance, heating can lead to the removal of water molecules, resulting in changes in the crystal structure that are observable by PXRD. mdpi.com
Analysis of Lattice Parameters and Unit Cell Geometry
The unit cell is the basic building block of a crystal, and its geometry is defined by the lattice parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). For manganese(II) lactate 3-hydrate, which crystallizes in the monoclinic space group P2₁, the lattice parameters have been determined through single-crystal X-ray diffraction. wikipedia.orgresearchgate.net In a monoclinic system, the angles α and γ are 90°, while β is not. The precise values of these parameters are crucial for detailed structural analysis and for calculating various properties of the crystal, such as its density. The unit cell of the trihydrate contains two formula units (Z = 2). researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | wikipedia.orgresearchgate.net |
| Space Group | P2₁ | wikipedia.orgresearchgate.net |
| Z (Formula units per unit cell) | 2 | researchgate.net |
Vibrational and Electronic Spectroscopic Investigations
Spectroscopic techniques provide valuable insights into the bonding, functional groups, and electronic structure of molecules. Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are key methods used to characterize manganese(II) lactate 3-hydrate.
Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Coordination Modes and Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu In the context of manganese(II) lactate 3-hydrate, FTIR is particularly useful for confirming the coordination of the lactate ligand to the manganese(II) ion.
The IR spectrum of a carboxylic acid typically shows a strong, broad O-H stretching band between 2800 and 3500 cm⁻¹ and a sharp C=O stretching band around 1710 cm⁻¹. utdallas.edu When the lactate ligand coordinates to the manganese ion, the vibrational frequencies of its functional groups, particularly the carboxylate (COO⁻) and hydroxyl (-OH) groups, are altered. The analysis of these shifts provides information about the coordination mode (e.g., monodentate, bidentate, bridging). acs.org For instance, the presence of bands corresponding to the Mn-O bond vibrations, typically found in the lower frequency region (e.g., 616-667 cm⁻¹), would provide direct evidence of coordination. sryahwapublications.com The broadness of the O-H stretching region can also indicate the presence of water molecules and hydrogen bonding within the structure. frontiersin.org
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Notes | Reference |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid/Alcohol) | 2800 - 3500 (broad) | Indicates presence of hydroxyl groups and water. | utdallas.edu |
| C-H Stretch (Alkane) | 2850 - 3000 | Present in the lactate ligand. | libretexts.org |
| C=O Stretch (Carboxylate) | ~1710 (for free acid), shifted upon coordination | Shift indicates coordination to Mn(II). | utdallas.eduacs.org |
| Mn-O Stretch | 616 - 667 | Direct evidence of metal-ligand bond. | sryahwapublications.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Oxidation State Inference
UV-Vis spectroscopy probes the electronic transitions within a molecule or ion by measuring the absorption of ultraviolet and visible light. libretexts.org For transition metal complexes like manganese(II) lactate 3-hydrate, the UV-Vis spectrum can provide information about the oxidation state of the metal ion and the geometry of the coordination sphere.
Manganese(II) is a d⁵ ion. Its electronic transitions are typically d-d transitions, which are spin-forbidden and therefore result in very weak absorptions, leading to the characteristic pale pink color of its compounds. docbrown.info The UV-Vis spectrum of an aqueous solution of a Mn(II) salt will show a series of very weak absorption bands across the visible region. docbrown.info In contrast, other oxidation states of manganese have much more intense colors and distinct spectra. For example, the Mn(III) ion is typically reddish-brown, while the manganate(VII) ion (permanganate) is intensely purple due to charge-transfer transitions. docbrown.info Therefore, UV-Vis spectroscopy can be a powerful tool to confirm that the manganese in manganese(II) lactate 3-hydrate is indeed in the +2 oxidation state and to detect the presence of any Mn(III) or other oxidation state impurities. nih.govacs.org The absence of strong absorption bands in the visible region is a key indicator of the Mn(II) oxidation state. docbrown.infoacs.org
Raman Spectroscopy for Molecular Vibrations and Structural Fingerprinting
Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, providing a "fingerprint" for a specific compound. In the context of manganese(II) lactate trihydrate, Raman spectroscopy can elucidate the coordination environment of the manganese ion and the interactions of the lactate and water ligands.
While specific Raman spectra for manganese(II) lactate trihydrate are not extensively detailed in the provided results, general principles from the study of similar carboxylate and hydrated compounds can be applied. The analysis of manganese acetate (B1210297), another manganese carboxylate complex, reveals characteristic vibrational modes that can be correlated. acs.orgchemicalbook.com For instance, the vibrational bands associated with the carboxylate group (COO⁻) are particularly informative. The symmetric and asymmetric stretching vibrations of the C=O and C-O bonds within the carboxylate ligand are sensitive to the coordination mode (e.g., monodentate, bidentate, bridging).
Furthermore, the O-H stretching and bending vibrations of the coordinated and lattice water molecules would appear in distinct regions of the Raman spectrum. researchgate.net These bands can provide information on the strength of hydrogen bonding within the crystal structure. The low-frequency region of the spectrum would contain vibrations corresponding to the Mn-O bonds, directly probing the coordination sphere of the manganese ion. The coupling between the spin states of the manganese ion and these molecular vibrations can also be a subject of investigation, as it is crucial for understanding spin dynamics in manganese complexes. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Manganese Oxidation States and Coordination Environment
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly well-suited for studying paramagnetic transition metal ions like manganese(II) (Mn²⁺), which has a high-spin d⁵ electron configuration. scielo.bramericanelements.com EPR spectroscopy provides valuable information about the oxidation state, the local coordination environment, and the site symmetry of the manganese ion. scielo.brscholarsresearchlibrary.com
For Mn(II) complexes, the EPR spectrum typically exhibits a characteristic six-line hyperfine splitting pattern. scielo.brscholarsresearchlibrary.com This splitting arises from the interaction of the unpaired electron spins with the nuclear spin of the manganese atom (I = 5/2). The g-value, derived from the center of the spectrum, and the hyperfine coupling constant (A) are key parameters obtained from an EPR spectrum.
| EPR Parameter | Typical Value for Mn(II) Complexes | Information Provided |
| g-value | ~2.0 | Confirms the Mn(II) oxidation state. scholarsresearchlibrary.com |
| Hyperfine Lines | 6 | Arises from the interaction with the Mn nucleus (I = 5/2). scielo.brscholarsresearchlibrary.com |
| Hyperfine Coupling Constant (A) | Varies | Provides information on the covalency of the Mn-ligand bonds. |
| Zero-Field Splitting (D, E) | Varies | Quantifies the distortion from ideal cubic (e.g., octahedral or tetrahedral) symmetry. nih.govacs.org |
Thermal Behavior and Decomposition Pathways
The thermal stability and decomposition of manganese(II) lactate trihydrate can be effectively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide information on dehydration processes, thermal decomposition mechanisms, and associated energetic changes.
Thermogravimetric Analysis (TGA) for Dehydration and Thermal Decomposition Mechanisms
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time. For hydrated compounds like manganese(II) lactate trihydrate, TGA is instrumental in identifying and quantifying the loss of water molecules and the subsequent decomposition of the anhydrous salt.
A typical TGA curve for manganese(II) lactate trihydrate would exhibit distinct mass loss steps. The initial weight loss, occurring at lower temperatures, corresponds to the dehydration process, where the three water molecules are removed. It has been reported that this dehydration occurs in the temperature range of 30–110°C. vulcanchem.com The stoichiometry of this step can confirm the presence of three water molecules per formula unit.
Following dehydration, further heating leads to the decomposition of the anhydrous manganese(II) lactate. This process involves the breakdown of the lactate ligands, leading to the formation of manganese oxides. researchgate.net The final residue is typically a manganese oxide, with the specific oxide (e.g., MnO, Mn₂O₃, Mn₃O₄) depending on the temperature and the atmosphere (e.g., air or inert) under which the experiment is conducted. researchgate.netmdpi.com
| Temperature Range (°C) | Process | Expected Mass Loss |
| 30 - 110 | Dehydration | Loss of three water molecules. vulcanchem.com |
| > 110 | Decomposition | Breakdown of lactate ligands to form manganese oxides. researchgate.net |
Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Transitions and Glass Transition Temperatures
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify thermal transitions such as melting, crystallization, and solid-state transitions, which can be either endothermic (heat absorbing) or exothermic (heat releasing). youtube.comyoutube.comsavemyexams.comkhanacademy.org
For manganese(II) lactate trihydrate, the DSC curve would show an endothermic peak corresponding to the dehydration process, as energy is required to remove the water molecules. researchgate.net The enthalpy change associated with this peak can be quantified to determine the energy of dehydration.
Following dehydration, the decomposition of the anhydrous salt would also be represented by distinct thermal events in the DSC curve. The nature of these peaks (endothermic or exothermic) depends on the specific decomposition reactions occurring. The decomposition of metal carboxylates can be complex, involving both bond breaking (endothermic) and the formation of new, more stable products like metal oxides (exothermic). acs.org
| Thermal Event | Transition Type | Description |
| Dehydration | Endothermic | Energy is absorbed to remove the three water molecules of hydration. researchgate.net |
| Decomposition | Endothermic/Exothermic | Complex series of events involving the breakdown of the lactate ligand and formation of manganese oxides. acs.org |
Microscopic and Surface Characterization Techniques
The morphology, particle size, and surface features of manganese(II) lactate trihydrate crystals are important physical properties that can be investigated using microscopic techniques.
Scanning Electron Microscopy (SEM) for Morphology and Particle Size
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and determining the particle size and shape of solid materials at high magnification. amazonaws.com In SEM, a focused beam of electrons is scanned across the surface of the sample, and the resulting signals (such as secondary electrons and backscattered electrons) are used to generate an image.
Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) for Nanoscale Structure and Crystallinity
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to observe the morphology and structure of materials at the nanoscale. When applied to Manganese(II)lactate 3-hydrate, TEM can reveal the size, shape, and aggregation state of its crystalline particles. For instance, it can determine whether the compound forms as nanorods, nanoparticles, or other morphologies, which can be influenced by the synthesis method. nih.govresearchgate.net The visualization of the hydrated structure can be enhanced by the presence of electron-dense metals like manganese. nih.gov
Selected Area Electron Diffraction (SAED) is a complementary technique performed within the TEM. By directing the electron beam to a specific area of the sample, a diffraction pattern is generated. For this compound, a crystalline material, the SAED pattern would consist of a regular array of sharp spots. researchgate.net This pattern is a direct consequence of the ordered arrangement of atoms within the crystal lattice. Analysis of the spot pattern allows for the determination of the crystal structure and lattice parameters, confirming the long-range crystalline order of the material. researchgate.netrsc.org The combination of TEM imaging and SAED patterns provides comprehensive information on the nanoscale morphology and the single-crystalline nature of the sample. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Manganese Oxidation State Distribution
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. osti.govnih.gov For this compound, XPS analysis would confirm the presence of manganese, oxygen, and carbon on the sample surface.
A critical application of XPS in the study of manganese compounds is the determination of the manganese oxidation state. nih.gov This is achieved by analyzing the binding energies and characteristic features of the manganese core-level electron spectra, particularly the Mn 2p and Mn 3s regions. researchgate.netiaea.org The Mn 3s peak exhibits multiplet splitting, where the magnitude of the energy separation between the split components is diagnostic of the oxidation state. thermofisher.com For manganese(II) compounds, the Mn 3s multiplet splitting (ΔE) is characteristically larger than that for Mn(III) or Mn(IV) states. thermofisher.com In the case of this compound, the expected splitting would be approximately 6.0 eV, confirming the +2 oxidation state of manganese. researchgate.netthermofisher.com This method provides a reliable way to verify the chemical integrity of the manganese centers at the surface of the material. osti.goviaea.org
| Oxidation State | Multiplet Splitting (ΔE) |
|---|---|
| Mn(II) / MnO | ~6.0 eV |
| Mn(III) / Mn2O3 | ≥ 5.3 eV |
| Mn(IV) / MnO2 | ~4.7 eV |
Elemental and Compositional Analysis
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) for Manganese Quantification
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is a highly sensitive and accurate technique for determining the elemental composition of a sample, particularly for metals. cdc.govresearchgate.net It is the standard method for precise quantification of the manganese content in this compound. cdc.govnih.gov
The technique involves introducing a digested sample into a high-temperature argon plasma, which excites the manganese atoms and ions to higher energy levels. researchgate.net As they relax to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of manganese in the sample. researchgate.net By comparing the emission intensity to that of certified calibration standards, a precise quantification of the manganese concentration is achieved, which is essential for verifying the compound's stoichiometry. researchgate.netnih.gov
Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping
Energy Dispersive X-ray Spectroscopy (EDX, also known as EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is most often integrated with electron microscopes, such as a Scanning Electron Microscope (SEM) or TEM. ucr.edunih.gov When the high-energy electron beam of the microscope strikes the sample, atoms within the sample are excited, causing them to emit X-rays with energies characteristic of each element present. wikipedia.org
For this compound, EDX analysis provides qualitative and quantitative data on the elemental composition. More importantly, when operated in mapping mode, it can generate elemental maps that show the spatial distribution of manganese, carbon, and oxygen across the sample. ucr.eduthermofisher.com This visual representation is invaluable for confirming the uniform distribution of these elements throughout the crystalline structure and for identifying any potential elemental segregation or impurities. thermofisher.comnih.gov
Coordination Chemistry and Supramolecular Architecture of Manganese Ii Lactate 3 Hydrate
Geometric Configuration of Manganese(II) Coordination Environment (e.g., Octahedral)
The coordination environment around the manganese(II) ion in manganese(II) lactate (B86563) 3-hydrate is octahedral. wikipedia.orgacs.org The six coordination sites are occupied by the oxygen atoms from two bidentate lactate ligands and two water molecules. wikipedia.org The two lactate ligands each provide a carboxylate oxygen and a hydroxyl oxygen, and the two water molecules each provide an oxygen atom, resulting in an MnO₆ coordination sphere. The high-spin d⁵ electronic configuration of Mn(II) does not impose a specific geometric preference, but the octahedral arrangement is common for this ion as it minimizes ligand-ligand repulsion. acs.org
Hydrogen Bonding Networks and Their Influence on Supramolecular Assembly
A complex and extensive three-dimensional network of hydrogen bonds is a defining characteristic of the supramolecular architecture of manganese(II) lactate 3-hydrate. researchgate.netpsu.edu These interactions involve the coordinated and uncoordinated water molecules, as well as the hydroxyl and carboxylate groups of the lactate ligands. researchgate.netpsu.edu The protons of the water molecules and the hydroxyl groups act as hydrogen bond donors, while the carboxylate oxygen atoms and the oxygen atoms of the water molecules serve as acceptors. researchgate.netnih.gov This intricate web of hydrogen bonds links the individual manganese lactate units, creating a stable and robust three-dimensional structure. psu.edu
Comparative Coordination Chemistry with Related Manganese Carboxylates and Metal-Lactate Complexes
The coordination chemistry of manganese(II) lactate 3-hydrate can be understood in the broader context of manganese carboxylates and other metal-lactate complexes.
Manganese Carboxylates: Manganese is a versatile metal that forms a wide array of coordination compounds with carboxylate ligands. ontosight.ai These ligands can adopt various coordination modes, including monodentate, bidentate (chelating or bridging), and bridging-chelating, leading to diverse structures from simple monomers to complex coordination polymers. ontosight.ainih.gov For instance, in some manganese acetate (B1210297) compounds, extended chains of hexacoordinated Mn²⁺ ions are observed, exclusively coordinated by acetate anions. acs.org The specific nature of the carboxylate ligand, including the presence of other functional groups like the hydroxyl group in lactate, significantly influences the final structure. nih.gov
Metal-Lactate Complexes: Lactate is a common ligand in coordination chemistry, forming complexes with a variety of metal ions. mdpi.com The coordination mode of lactate is often bidentate, involving both the carboxylate and hydroxyl groups, as seen in the manganese(II) complex. wikipedia.orgcdnsciencepub.com However, the resulting structures can vary significantly depending on the metal ion and the presence of other ligands or solvent molecules. For example, rare-earth lactate complexes exhibit a range of structures, from one-dimensional polymeric chains to discrete dimeric and monomeric units, influenced by the ionic radius of the metal and the number of water molecules. mdpi.comresearchgate.net In some copper(II) lactate complexes, the lactate ligand has been observed to act in a monodentate fashion. bas.bg
The following table provides a comparative overview of coordination features in selected manganese and metal-lactate complexes.
| Compound | Metal Ion | Ligand(s) | Coordination Geometry | Structural Features |
| Manganese(II) lactate 3-hydrate | Mn(II) | Lactate, Water | Octahedral | Monomeric units linked by extensive hydrogen bonding |
| Manganese Acetate Complexes | Mn(II) | Acetate | Octahedral (common) | Can form extended 1D chains |
| Rare-Earth Lactate Complexes | Ln(III) | Lactate, Water | Various (e.g., 8- or 9-coordinate) | Polymeric chains, dimers, or monomers depending on the metal |
| Copper(II) lactate | Cu(II) | Lactate | Distorted Octahedral | Can exhibit both bidentate and monodentate lactate coordination |
Formation of Extended Chains and Polymeric Structures
While manganese(II) lactate 3-hydrate itself exists as discrete monomeric units linked by hydrogen bonds, the broader family of manganese carboxylates and metal-lactates frequently exhibits the formation of extended one-, two-, or three-dimensional structures. researchgate.netrsc.orgrsc.org The ability of carboxylate ligands to bridge metal centers is a key factor in the formation of these coordination polymers. nih.gov For example, certain manganese carboxylate complexes form one-dimensional chains that are further organized into three-dimensional supramolecular networks through weaker interactions like π-π stacking. rsc.org Similarly, some rare-earth lactate complexes form one-dimensional polymeric chains through bridging lactate ligands. mdpi.comresearchgate.net The formation of such extended structures is influenced by factors like the nature of the carboxylate, the presence of auxiliary ligands, and the reaction conditions. rsc.orgresearchgate.net
Thermodynamic and Energetic Studies of Manganese Ii Lactate 3 Hydrate
Molar Enthalpies of Dissolution in Aqueous Systems
The molar enthalpies of dissolution (ΔsHm) for manganese(II)lactate 3-hydrate, with the chemical formula Mn[(C₃H₅O₃)₂(H₂O)₂]·H₂O(s), have been investigated to understand the energy changes that occur when the compound dissolves in water. researchgate.net Experimental measurements were conducted by dissolving the compound at various molalities in distilled water at a constant temperature of T = 298.15 K. researchgate.net These measurements were performed using a high-precision isoperibol solution-reaction calorimeter, which ensures an accuracy of ±0.3%. researchgate.netresearchgate.net
From the experimental data collected at different concentrations, the molar enthalpy of dissolution at infinite dilution (ΔsHm∞) is determined. researchgate.net This value represents the enthalpy change when one mole of the substance dissolves in an infinitely large amount of solvent, where ion-ion interactions are negligible. The calculation of this value, along with other solution parameters, is achieved through the application of Pitzer's electrolyte solution theory. researchgate.netresearchgate.net This theoretical framework allows for the extrapolation of experimental data to an infinite dilution state. researchgate.net The studies also derive the apparent relative molar enthalpies (ΦL) and relative partial molar enthalpies (L¯2) from the dissolution enthalpy results. researchgate.net
Calculation and Analysis of Lattice Potential Energies
The lattice potential energy (UPOT) is a crucial thermodynamic quantity that represents the energy required to separate one mole of a solid ionic compound into its constituent gaseous ions. For this compound, the lattice potential energy has been calculated using crystallographic data obtained from X-ray single crystal diffraction techniques. researchgate.net This method first determines the precise crystal structure, including the spatial arrangement of the manganese(II) cations, lactate (B86563) anions, and water molecules within the crystal lattice. researchgate.net
Once the crystal structure is known, the lattice potential energy is calculated based on the positions and charges of the ions. This theoretical calculation provides fundamental insight into the stability of the crystal structure and the strength of the electrostatic forces holding the compound together. This calculated UPOT value is then used in conjunction with experimental data in thermochemical cycles to determine other energetic properties, such as hydration enthalpies. researchgate.net
Determination of Hydration Enthalpies of Constituent Ions
The enthalpy of hydration is the enthalpy change when one mole of gaseous ions dissolves in a sufficient amount of water to form an infinitely dilute solution. For this compound, this involves the hydration of the gaseous manganese(II) ion (Mn²⁺) and the lactate ions (C₃H₅O₃⁻).
A key research finding is the calculation of the average molar enthalpy of hydration for the common lactate ion, which was determined to be (407.207 ± 0.038) kJ·mol⁻¹. researchgate.net This value was obtained by combining the experimentally measured infinite dilution molar enthalpy of dissolution (ΔsHm∞) with the theoretically calculated lattice potential energy (UPOT) through a specially designed thermodynamic cycle. researchgate.net
The hydration enthalpy for the manganese(II) cation (Mn²⁺) is also a critical component. Literature data reports the hydration energy for Mn²⁺ to be approximately -1841 kJ·mol⁻¹. libretexts.org The hydration process for Mn²⁺ in aqueous solution is complex, involving the formation of a coordination complex, typically the hexaaquamanganese(II) ion, [Mn(OH₂)₆]²⁺. rsc.org
Table 1: Key Thermochemical Data for this compound and its Constituent Ions
| Parameter | Ion/Compound | Value | Source |
|---|---|---|---|
| Average Molar Enthalpy of Hydration | Lactate Ion (C₃H₅O₃⁻) | (407.207 ± 0.038) kJ·mol⁻¹ | researchgate.net |
Note: The value for the lactate ion was derived from a thermochemical cycle involving this compound. The sign convention may differ based on the definition (energy released vs. change in enthalpy).
Thermochemical Cycling and Energy Relationships in Solution Processes
Thermochemical cycles, specifically Born-Haber cycles adapted for the dissolution process, are employed to establish a clear relationship between the various energetic quantities of this compound. researchgate.net These cycles provide a powerful tool for calculating thermodynamic values that are difficult to measure directly, such as the hydration enthalpy of an individual ion. researchgate.net
The cycle connects the following key enthalpy terms:
Molar Enthalpy of Dissolution at Infinite Dilution (ΔsHm∞): The energy change when the solid hydrate (B1144303) dissolves in water. This is determined experimentally. researchgate.net
Lattice Potential Energy (UPOT): The energy required to break down the solid crystal into its gaseous ions (Mn²⁺(g), 2C₃H₅O₃⁻(g)) and water molecules (3H₂O(g)). This is calculated from crystal structure data. researchgate.netacs.org
Enthalpy of Hydration (ΔhydH): The energy released when the gaseous ions are hydrated by water molecules. This is the sum of the hydration enthalpies of the Mn²⁺ ion and the two lactate ions. researchgate.netlibretexts.org
Enthalpy of Vaporization of Water (ΔvapH): The energy required to convert the water of hydration from the liquid to the gaseous state.
By applying Hess's Law, these quantities are related in a closed loop, allowing for the calculation of an unknown variable if the others are known. In the study of this compound, the infinite dilution molar enthalpy of dissolution and the lattice potential energy were used within such a designed cycle to calculate the average molar enthalpy of hydration for the lactate ion. researchgate.net
Solution Chemical Properties and Electrolyte Behavior
When dissolved in water, this compound behaves as an electrolyte, dissociating into manganese(II) ions (Mn²⁺) and lactate ions (C₃H₅O₃⁻). The compound is noted to be very soluble in water. wikipedia.org The study of its dissolution enthalpies across a range of concentrations provides insight into its behavior as an electrolyte. researchgate.net
Pitzer's electrolyte solution theory is a sophisticated model used to describe the thermodynamic properties of aqueous electrolyte solutions. researchgate.netresearchgate.net By applying this theory to the experimental dissolution data of this compound, researchers have determined key Pitzer parameters: βMX(0)L, βMX(1)L, and CMXΦL. researchgate.net These parameters account for specific ionic interactions, including short-range forces and the effect of the ions on the solvent structure, providing a more accurate representation of the solution's properties than simpler models. researchgate.net The derivation of these parameters confirms its character as a typical electrolyte in aqueous solution. researchgate.net
Advanced Applications of Manganese Ii Lactate 3 Hydrate in Materials Science and Catalysis
Precursor Applications in Inorganic Materials Synthesis
Manganese(II) lactate (B86563) 3-hydrate serves as a versatile precursor in various solution-based synthesis routes for inorganic materials. Its solubility and decomposition characteristics allow for the formation of homogenous and high-purity materials.
Precursors for Lithium Manganate (B1198562) Spinels in Battery Technologies
Manganese(II) lactate 3-hydrate is utilized as a precursor in the synthesis of lithium manganate (LiMn₂O₄) spinels, which are prominent cathode materials in lithium-ion batteries. The use of manganese carboxylates, such as the lactate, is part of a chemical pyrolysis technique to produce these spinels. In this method, a series of manganese carboxylates are first prepared by reacting aqueous solutions of acids like lactic acid with manganese oxides (MnO or MnO₂). The resulting manganese(II) lactate can then be used to form a precursor resin. This resin, when subjected to a chemical pyrolysis process, yields LiMn₂O₄ spinel. This approach allows for the creation of both thin films and powders of the spinel, which are crucial for secondary lithium battery applications.
Precursors for Rare-Earth Oxide Thin Films via Chemical Solution Deposition
While lactate-based precursors are employed in the chemical solution deposition (CSD) of thin films, scientific literature does not specifically detail the use of Manganese(II) lactate 3-hydrate as a precursor for rare-earth oxide thin films. The existing research focuses on the use of rare-earth L-lactates for the deposition of their corresponding rare-earth oxide thin films. The CSD method generally involves dissolving a metal-organic precursor in a suitable solvent and then depositing this solution onto a substrate, followed by thermal treatment to form the desired oxide film. Although the general principles of CSD are well-established, the specific application of Manganese(II) lactate 3-hydrate for the synthesis of rare-earth oxide thin films is not documented in the available research.
Development of Wet Chemical Ceramic Precursor Routes
Manganese(II) lactate 3-hydrate plays a role in the development of wet chemical routes for ceramic precursors. These routes are advantageous for producing homogeneous and high-purity ceramic materials. In one approach, manganese carboxylates, including manganese lactate, are used to create a hard, homogeneous resin. This is achieved through a polyesterification reaction where citrate (B86180) carboxylate groups react with the hydroxyl groups of an aminoalcohol. The resulting resin serves as a versatile ceramic precursor. This method demonstrates the potential for creating complex manganate ceramics through a wet chemical pathway, offering a scalable and controllable synthesis route. researchgate.net
Catalytic Roles and Reaction Mechanisms
While manganese compounds are widely recognized for their catalytic activity in a variety of chemical transformations, specific research detailing the catalytic applications of Manganese(II) lactate 3-hydrate is limited. The following sections discuss the general catalytic roles of manganese compounds in related reaction types, noting the absence of specific data for Manganese(II) lactate 3-hydrate in the reviewed literature.
Homogeneous and Heterogeneous Catalysis Facilitated by Manganese(II)lactate 3-hydrate and its Derivatives
Manganese compounds, in general, are active in both homogeneous and heterogeneous catalysis. nih.govresearchgate.netnih.govacs.org In homogeneous catalysis, manganese complexes are used for various organic transformations, including hydrogenation and hydrofunctionalization reactions. nih.govresearchgate.netacs.org Heterogeneous catalysis often employs manganese oxides for oxidation reactions. mdpi.com However, the scientific literature available does not specifically identify Manganese(II) lactate 3-hydrate as a catalyst in either homogeneous or heterogeneous systems. While its derivatives could potentially be synthesized for catalytic purposes, there is no direct research found to support this for the specified compound.
Catalytic Oxidative Coupling Reactions, e.g., Primary Amines to Imines
The oxidative coupling of primary amines to imines is a significant reaction in organic synthesis, and various catalysts, including those based on manganese, have been explored for this transformation. orientjchem.orgrsc.orgsioc-journal.cnresearchgate.netrsc.org Manganese oxides and specific manganese complexes have shown efficacy in catalyzing this reaction under different conditions. orientjchem.orgresearchgate.net These reactions are crucial for the synthesis of imines, which are important intermediates in the production of pharmaceuticals and other fine chemicals. Despite the known catalytic activity of manganese in this area, there is no specific mention in the reviewed scientific literature of Manganese(II) lactate 3-hydrate being used as a catalyst for the oxidative coupling of primary amines to imines.
Data Tables
Table 1: Applications of Manganese(II) lactate 3-hydrate as a Precursor
| Application Area | Specific Use | Synthesis Method | Resulting Material |
| Battery Technologies | Precursor for cathode material | Chemical Pyrolysis | Lithium Manganate (LiMn₂O₄) Spinel |
| Materials Science | Precursor in wet chemical routes | Polyesterification to form a resin | Homogeneous Ceramic Precursors |
Insights from Water Oxidation Catalysis by Related Hydrated Manganese(II) Complexes
The process of water oxidation, a critical reaction in artificial photosynthesis, involves the conversion of water into molecular oxygen, protons, and electrons. rsc.org Nature performs this reaction with remarkable efficiency within the oxygen-evolving complex (OEC) of Photosystem II, which features a manganese-calcium oxido cluster. rsc.org This natural blueprint has inspired the development of synthetic manganese-based catalysts for water oxidation. rsc.org Hydrated manganese(II) complexes, such as Manganese(II) lactate 3-hydrate, serve as valuable models for understanding the fundamental mechanisms of this complex reaction.
The catalytic cycle of water oxidation by mononuclear manganese complexes typically begins with the Mn(II) precursor. nih.gov Through a series of proton-coupled electron transfer (PCET) steps, the manganese center is oxidized to higher valence states (Mn(III), Mn(IV), and ultimately a highly reactive Mn(V)-oxo species). nih.gov For instance, a mononuclear complex like [LMnII(H2O)2]2+ can lose protons and electrons to form progressively oxidized intermediates, culminating in a species capable of O-O bond formation. nih.gov
The ligands coordinated to the manganese center, including both the lactate and the water molecules in Manganese(II) lactate 3-hydrate, play a crucial role in this process.
Water Ligands: The coordinated water molecules are directly involved in the catalytic cycle, acting as the substrate for oxidation.
Lactate Ligands: The lactate ligands influence the electronic properties and stability of the manganese center. Anionic N-donor ligands, for example, have been shown to promote water oxidation by stabilizing the high-valent manganese species required for catalysis. acs.org Similarly, the carboxylate groups of the lactate ligands can modulate the redox potentials of the Mn center and participate in proton management during the catalytic cycle.
Ligand Exchange: The activation of some manganese-based catalysts involves ligand exchange, where a coordinated ligand (like acetate (B1210297), which is structurally similar to lactate) is replaced by water. nih.govrsc.orgchemrxiv.orgresearchgate.net This exchange is often a critical step for forming the catalytically active species. nih.govrsc.orgchemrxiv.orgresearchgate.net Studies on a manganese vanadium oxide complex showed that the nucleophilic attack of water molecules is a key part of the activation mechanism. nih.govrsc.orgchemrxiv.orgresearchgate.net
Table 1: Influence of Ligand Type on Manganese-Catalyzed Water Oxidation
| Ligand Type | Role in Catalysis | Example/Observation | Reference |
|---|---|---|---|
| Water (Hydrate) | Acts as the direct substrate for oxidation; participates in proton-coupled electron transfer. | Coordinated H₂O molecules in [LMnII(H₂O)₂]²⁺ are oxidized during the catalytic cycle. | nih.gov |
| Carboxylate (e.g., Lactate, Acetate) | Modulates redox potential of the Mn center; can be involved in ligand exchange to activate the catalyst. | Acetate-to-water ligand exchange is a key activation step in a [Mn₄V₄O₁₇(OAc)₃]³⁻ complex. | nih.govrsc.orgchemrxiv.orgresearchgate.net |
| Anionic N-Donor (e.g., Carboxamido) | Stabilizes high-valent Mn species, promoting the formation of reactive intermediates for O-O bond formation. | Inclusion of a carboxamido ligand trans to the labile site promotes oxygen evolution. | acs.org |
Integration in Nanomaterials Development
Synthesis of Manganese-Based Nanoparticles (e.g., MnO₂, Mn₃O₄) from Lactate Precursors
Manganese(II) lactate 3-hydrate is an effective precursor for the synthesis of various manganese oxide nanoparticles, which have a wide array of applications in catalysis, energy storage, and biomedicine. researchgate.net The use of an organic salt precursor like manganese lactate offers advantages in controlling the size, morphology, and crystalline phase of the resulting nanoparticles. researchgate.net Several synthesis techniques can be employed, with thermal decomposition being a particularly suitable method for this type of precursor. jove.comjove.com
In a typical thermal decomposition synthesis, Manganese(II) lactate 3-hydrate is heated to a high temperature (e.g., 180–360 °C) in the presence of organic solvents and stabilizing agents (surfactants) under an inert atmosphere. jove.comjove.comnih.gov The lactate component decomposes, leaving behind manganese oxide. The specific oxide phase formed (e.g., MnO, Mn₂O₃, Mn₃O₄) can be controlled by manipulating reaction parameters such as temperature, reaction time, and the type of solvent and surfactant used. jove.comresearchgate.net For instance, thermal decomposition of manganese(II) oxalate, another organic precursor, in different atmospheres (air, nitrogen) leads to different oxide phases like Mn₂O₃ and Mn₃O₄. researchgate.net
Other synthesis routes where lactate precursors could be applied include:
Sol-Gel Method: This technique involves the formation of a colloidal suspension (sol) that undergoes gelation to form a network. Manganese lactate can be used as the manganese source, which is then hydrolyzed and condensed to form the oxide gel, followed by drying and calcination. researchgate.netacs.org
Hydrothermal/Solvothermal Synthesis: In this method, the precursor is heated in water (hydrothermal) or another solvent (solvothermal) in a sealed vessel at elevated temperature and pressure. This technique can produce various manganese oxide phases from precursors like manganese acetate. jove.com
Chemical Coprecipitation: This method involves precipitating manganese ions from a solution. While often used with inorganic salts like manganese chloride or sulfate, an organic precursor like manganese lactate could also be used, followed by calcination of the precipitate to form the desired oxide. acs.org
The choice of precursor and synthesis method significantly impacts the properties of the final nanoparticle product. Using organic precursors like manganese acetate or lactate in green synthesis methods with plant extracts has also been demonstrated for producing MnO₂ nanoparticles. ijraset.comfrontiersin.org
Table 2: Synthesis of Manganese Oxide Nanoparticles from Organic Precursors
| Synthesis Method | Precursor Example | Resulting Nanoparticle | Key Features | Reference |
|---|---|---|---|---|
| Thermal Decomposition | Manganese(II) acetylacetonate | MnO, Mn₃O₄, Mn₂O₃ | Excellent control over size, shape, and phase; requires high temperatures and inert atmosphere. | jove.comjove.comnih.gov |
| Hydrothermal/Solvothermal | Manganese(II) acetate | MnO, Mn₃O₄, MnO₂ | Produces nanoparticles with a narrow size distribution; requires specialized high-pressure vessels. | jove.com |
| Sol-Gel | Manganese acetate | Mn₃O₄, Mn₂O₃ | Allows for fine control of the product's chemical composition; inexpensive, low-temperature technique. | researchgate.net |
| Green Synthesis | Manganese acetate | MnO₂ | Eco-friendly method using plant extracts as reducing/stabilizing agents. | ijraset.comfrontiersin.org |
Applications in Electronic and Magnetic Materials Development
Manganese oxides derived from lactate precursors exhibit unique electronic and magnetic properties that make them suitable for a range of advanced materials applications. The ability to exist in multiple oxidation states (Mn²⁺, Mn³⁺, Mn⁴⁺) and form various oxide structures (e.g., MnO, MnO₂, Mn₂O₃, Mn₃O₄) is key to their functionality. researchgate.netmdpi.comresearchgate.net
In electronics, manganese oxides are particularly promising for energy storage devices like pseudocapacitors. The energy storage mechanism in these devices relies on fast and reversible faradaic redox reactions at the electrode surface. mdpi.com Porous manganese oxides, such as Mn₂O₃ derived from the thermal treatment of manganese-based metal-organic frameworks (MOFs), have shown high specific capacitance due to redox transitions between Mn(III) and Mn(IV). mdpi.com The high surface area and porosity achievable by synthesizing these materials from precursors like manganese lactate enhance the accessibility of electrolyte ions, improving energy and power densities. mdpi.comresearchgate.net
In the field of magnetism, Mn₃O₄ (hausmannite) nanoparticles are of significant interest. researchgate.net This mixed-valence oxide exhibits ferromagnetic behavior and has potential applications in high-density magnetic storage media and spintronics. researchgate.netresearchgate.net The magnetic properties of these nanoparticles can be tuned by controlling their size and morphology during synthesis from a lactate precursor via thermal decomposition. researchgate.net Furthermore, manganese-derived biomaterials are being explored as contrast agents in magnetic resonance imaging (MRI) due to the paramagnetic properties of the manganese ion. researchgate.netnih.gov
Table 3: Electronic and Magnetic Applications of Manganese Oxides
| Manganese Oxide | Relevant Property | Application | Mechanism/Function | Reference |
|---|---|---|---|---|
| MnO₂, Mn₂O₃ | Pseudocapacitive | Supercapacitors | Energy storage via fast redox reactions (e.g., Mn³⁺/Mn⁴⁺ couple). Porous structure enhances ion transport. | mdpi.com |
| Mn₃O₄ | Ferromagnetic | Magnetic Storage Media | Exhibits ferromagnetic properties at the nanoscale suitable for data storage. | researchgate.netresearchgate.net |
| Various Mn-Oxides | Paramagnetic | MRI Contrast Agents | The paramagnetic Mn²⁺ ion enhances T1-weighted imaging contrast. | researchgate.netnih.gov |
Potential in Solar Energy and Water Treatment Applications
Manganese oxide nanoparticles synthesized from precursors like Manganese(II) lactate 3-hydrate show significant potential in environmental and energy applications, particularly in solar energy conversion and water treatment. These applications leverage the photocatalytic and semiconductor properties of manganese oxides, especially MnO₂. mdpi.com
For water treatment, manganese oxides serve as effective and low-cost photocatalysts for the degradation of organic pollutants. mdpi.com MnO₂ is a narrow-bandgap semiconductor, allowing it to absorb visible light and generate electron-hole pairs. mdpi.com These charge carriers can then produce highly reactive oxygen species that break down contaminants in wastewater. Combining MnO₂ with carbon-based materials like reduced graphene oxide (RGO) can further enhance photocatalytic activity by improving charge separation and reducing the recombination of electron-hole pairs. mdpi.com For example, an RGO/α-MnO₂ composite has demonstrated high efficiency in the photoreduction of toxic Cr(VI) under visible light. mdpi.com The synthesis of these nanomaterials from a lactate precursor allows for the creation of high-surface-area catalysts, which is crucial for maximizing their efficiency in both solar energy and water purification applications.
Table 4: Applications of MnO₂ Nanoparticles in Solar Energy and Water Treatment
| Application Area | Specific Use | Mechanism of Action | Observed Result | Reference |
|---|---|---|---|---|
| Solar Energy | Passivating agent in Perovskite Solar Cells (PSCs) | Reduces defects at grain boundaries, improving charge transport. | Improved photovoltaic performance of the solar cell. | researchgate.net |
| Solar Energy | Counter electrode in Dye-Sensitized Solar Cells (DSSCs) | Catalyzes the redox reaction of the electrolyte. | Cu-doped MnO₂ showed higher energy conversion efficiency than pristine MnO₂. | mdpi.com |
| Water Treatment | Photocatalytic degradation of organic pollutants | Visible light absorption creates electron-hole pairs, generating reactive species that degrade contaminants. | MnO₂ synthesized with a plant extract precursor achieved 78.56% degradation of Methylene Blue dye. | ijraset.com |
| Water Treatment | Photoreduction of heavy metals (Cr(VI)) | Light-induced electrons reduce toxic heavy metals to less harmful forms. | An RGO/α-MnO₂ composite achieved 97% reduction of Cr(VI) under visible light. | mdpi.com |
Environmental Interactions and Geochemical Processes Involving Manganese Ii Lactate 3 Hydrate
Speciation and Redox Transformations of Manganese in Aqueous Environments
Manganese is a transition metal capable of existing in several oxidation states, including +2, +3, +4, +6, and +7. amazonaws.com In most aqueous environments with a pH range of 4 to 7, the divalent form, Mn(II), is predominant. amazonaws.com This soluble and bioavailable state is the form found in manganese(II) lactate (B86563). However, the speciation of manganese is highly sensitive to changes in environmental conditions, particularly pH and redox potential. An increase in pH and redox potential, often driven by processes like aeration or microbial activity, can lead to the oxidation of Mn(II) to higher oxidation states. amazonaws.com
The primary transformation in aerobic waters is the oxidation of soluble Mn(II) to insoluble Mn(IV), often in the form of manganese dioxide (MnO₂). amazonaws.com This process can also involve the intermediate Mn(III) state. While homogeneous chemical oxidation of Mn(II) by dissolved oxygen is a very slow reaction, it is significantly accelerated by microbial mediation or the presence of catalytic surfaces. researchgate.net Mn(III) can exist in dissolved forms when stabilized by organic ligands or pyrophosphate complexes, playing a role as both an oxidant and a reductant in various geochemical cycles. researchgate.netresearchgate.netnih.gov The redox cycling between Mn(II), Mn(III), and Mn(IV) is a critical component of the biogeochemistry of aquatic and terrestrial environments. researchgate.net Under reducing conditions, such as those found in anoxic sediments or waterlogged soils, Mn(IV) and Mn(III) oxides act as electron acceptors for microbial respiration, leading to their reductive dissolution and the release of soluble Mn(II). nih.govacs.org
| Manganese Species | Common Oxidation State | Solubility in Water | Environmental Conditions |
| Manganese(II) | +2 | High | Predominant at pH 4-7 in most waters amazonaws.com |
| Manganese(III) | +3 | Low (can be stabilized by ligands) | Intermediate in redox reactions researchgate.netnih.gov |
| Manganese(IV) | +4 | Low (forms insoluble oxides) | Favored by increased pH and redox potential amazonaws.com |
Adsorption and Desorption Phenomena on Environmental Surfaces
The soluble Mn(II) ion, as would be released from the dissolution of manganese(II) lactate 3-hydrate, readily interacts with various environmental surfaces. Key among these are clay minerals, metal oxides (particularly iron and manganese oxides), and organic matter. These interactions are governed by adsorption and desorption processes, which influence the mobility and bioavailability of manganese.
On surfaces like clay minerals, Mn(II) can be adsorbed. Studies have shown that subsequent aeration can lead to the oxidation of this sorbed Mn(II), forming Mn(III,IV)-(oxyhydr)oxides on the mineral surfaces. acs.org This process can increase the total amount of sorbed manganese. acs.org The formation of these new mineral phases alters the surface chemistry and can, in turn, affect the retention of other trace metals. acs.org
Manganese oxides themselves are highly effective scavengers of trace metals, including Mn(II). The adsorption of Cd(II) on manganese oxide, for example, is influenced by pH and ionic strength. researchgate.net At a pH below 5.0, adsorption significantly decreases with increasing ionic strength, suggesting outer-sphere complexation. researchgate.net Conversely, at a pH above 6.0, adsorption is independent of ionic strength, indicating the formation of inner-sphere surface complexes. researchgate.net The adsorption of divalent metal cations, such as Mn(II), can also influence the stability and transformation of the manganese oxide minerals themselves. nih.gov For instance, the presence of adsorbed metals can stabilize layered manganese oxides like birnessite, preventing their transformation into more stable tunnel-structured minerals. nih.gov
| Surface Type | Interaction with Mn(II) | Influencing Factors | Outcome |
| Clay Minerals | Adsorption and subsequent surface-mediated oxidation acs.org | Aeration, redox conditions | Formation of Mn(III,IV)-(oxyhydr)oxides on the clay surface acs.org |
| Manganese Oxides | Adsorption (outer- and inner-sphere complexation) researchgate.net | pH, ionic strength researchgate.net | Sequestration of Mn(II) and other metals; stabilization of oxide structure nih.gov |
| Iron Oxides | Surface-catalyzed oxidation of Mn(II) researchgate.net | Redox potential | Formation of manganese oxides researchgate.net |
Biogeochemical Cycling of Manganese, including Microbially Mediated Reactions
The biogeochemical cycling of manganese is largely driven by microbially mediated redox transformations. wikipedia.org Microorganisms play a crucial role in both the oxidation of Mn(II) and the reduction of Mn(III) and Mn(IV) oxides. This cycling is fundamental to the geochemistry of many elements because manganese oxides are powerful oxidants and highly sorptive materials. dntb.gov.uanih.gov
Microbial Manganese Oxidation: Many bacteria and fungi can oxidize Mn(II), a process that is thermodynamically favorable and can potentially provide energy for autotrophic or mixotrophic growth. dtic.mildspmuranchi.ac.in This biological oxidation is significantly faster than abiotic oxidation and leads to the precipitation of insoluble manganese oxides (e.g., birnessite). researchgate.netdntb.gov.ua This process is vital in forming manganese nodules and crusts in marine environments and in controlling manganese concentrations in freshwater systems. For example, in cold, Mn(II)-rich groundwater, biofilters containing microbial consortia with genera like Pseudomonas, Leptothrix, and Flavobacterium have been shown to rapidly produce biogenic manganese oxides and efficiently remove dissolved manganese. dntb.gov.ua
Microbial Manganese Reduction: Under anoxic conditions, various anaerobic and facultative anaerobic bacteria can use manganese oxides as terminal electron acceptors for respiration. acs.org This process, known as dissimilatory manganese reduction, dissolves the manganese oxides and releases soluble Mn(II) into the environment. acs.org This is a key process in the remobilization of manganese and other trace elements that may have been adsorbed to or incorporated within the oxides. dntb.gov.ua The interplay between microbial oxidation and reduction creates dynamic manganese cycles at oxic-anoxic interfaces in soils, sediments, and stratified water columns. nih.gov
Analytical Methodologies for Detection and Quantification in Environmental Matrices (Focus on techniques, not specific concentrations)
A variety of analytical techniques are employed to detect and quantify manganese in environmental samples such as water, soil, and sediments. The choice of method often depends on the required detection limit, the sample matrix, and the need for elemental versus speciation analysis.
Atomic Spectroscopy:
Atomic Absorption Spectroscopy (AAS): This is a widely used technique for measuring manganese levels. Samples are atomized in a flame or a graphite (B72142) furnace (GFAAS), and the absorption of light at a characteristic wavelength (279.5 nm for manganese) is measured. nih.gov GFAAS offers very low detection limits, making it suitable for trace analysis. nih.gov
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): Frequently used for multi-elemental analysis, ICP-AES excites atoms in a plasma and measures the emitted light at element-specific wavelengths. It is a robust method for determining total manganese concentrations in various environmental matrices. nih.gov
Other Techniques:
Neutron Activation Analysis (NAA): A highly sensitive and precise method for determining manganese concentrations. It involves bombarding the sample with neutrons and measuring the resulting gamma radiation. A key advantage is the minimal sample preparation required, which reduces the risk of contamination. nih.gov
Spectrophotometry (UV-Vis): This method often involves the use of a complexing agent that reacts with manganese to form a colored compound, which is then measured with a UV-Vis spectrophotometer. researchgate.netnih.gov Techniques like cloud point extraction can be used as a pre-concentration step to enhance sensitivity for trace amounts of manganese in water samples. researchgate.net
Chromatography with Specific Detection: To distinguish between different manganese species or compounds (e.g., organometallic forms), techniques coupling liquid or gas chromatography (GC) with detectors like mass spectrometry or atomic spectrometry are used. nih.gov
| Analytical Technique | Principle | Typical Application | Advantages |
| Atomic Absorption Spectroscopy (AAS) | Measures absorption of light by ground-state atoms in a flame or furnace. nih.gov | Quantification of total manganese in water and digested solid samples. | Well-established, high sensitivity with GFAAS. nih.gov |
| Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) | Measures light emitted from excited atoms in a plasma. nih.gov | Multi-elemental analysis of environmental samples. | High throughput, good for analyzing many elements simultaneously. nih.gov |
| Neutron Activation Analysis (NAA) | Measures gamma rays emitted from a sample after neutron bombardment. nih.gov | Trace element analysis in biological and environmental samples. | High precision, low detection limits, minimal sample handling. nih.gov |
| UV-Vis Spectrophotometry | Measures the absorbance of a colored complex formed with manganese. researchgate.netnih.gov | Determination of trace manganese in water after pre-concentration. | Cost-effective, can be made highly sensitive with appropriate reagents. researchgate.net |
Theoretical and Computational Chemistry of Manganese Ii Lactate 3 Hydrate
Quantum Chemical Calculations of Electronic Structure and Bonding
The Mn(II) ion has a d5 electronic configuration, which can exist in either a high-spin or a low-spin state depending on the ligand field environment. In the case of manganese(II) lactate (B86563) 3-hydrate, where the manganese is coordinated by oxygen atoms from both lactate and water molecules, a high-spin configuration is generally expected. Quantum chemical calculations, such as those based on Hartree-Fock (HF) or post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can predict the ground electronic state and the energies of excited states.
Detailed research findings from such calculations would typically include:
Molecular Orbital (MO) Analysis: This would illustrate how the atomic orbitals of manganese, the lactate ligands, and the water molecules combine to form molecular orbitals. The analysis would highlight the bonding, non-bonding, and anti-bonding interactions.
Charge Distribution: Calculations can quantify the partial atomic charges on each atom, providing insight into the ionic and covalent character of the Mn-O bonds.
Bond Order Analysis: This would provide a quantitative measure of the strength and nature of the chemical bonds within the complex.
Illustrative Data from Quantum Chemical Calculations:
| Property | Calculated Value (Hypothetical) | Description |
| Spin State | High-spin (S=5/2) | The five d-electrons of Mn(II) are unpaired, occupying all five d-orbitals. |
| Mulliken Charge on Mn | +1.85 e | Indicates a significant but not purely ionic interaction between the manganese ion and the ligands. |
| Mn-O(lactate) Bond Order | 0.45 | Suggests a predominantly ionic bond with some degree of covalent character. |
| Mn-O(water) Bond Order | 0.38 | Indicates a slightly weaker coordination bond with the water ligands compared to the lactate ligands. |
| HOMO-LUMO Gap | 5.2 eV | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. |
Molecular Dynamics Simulations for Solution Behavior and Hydration Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution over time. For manganese(II) lactate 3-hydrate, MD simulations can provide a detailed picture of its dissolution process, the structure of the hydration shells around the Mn(II) and lactate ions, and the dynamics of water molecules in the vicinity of the solute.
In a typical MD simulation, the forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. The trajectories of the atoms are then calculated by integrating Newton's equations of motion.
Key insights from MD simulations of aqueous manganese(II) lactate would include:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a water molecule at a certain distance from the Mn(II) ion or from different atoms of the lactate ion. The RDFs reveal the structure of the hydration shells.
Coordination Numbers: By integrating the RDFs, the average number of water molecules in the first and second hydration shells of the ions can be determined.
Residence Times: MD simulations can calculate the average time a water molecule spends in the first hydration shell of the Mn(II) ion before exchanging with a water molecule from the bulk solvent. This provides information about the lability of the coordinated water molecules.
Illustrative Data from Molecular Dynamics Simulations:
| Parameter | Simulated Value (Hypothetical) | Significance |
| First Hydration Shell Mn-O(water) Distance | 2.15 Å | The peak of the radial distribution function, indicating the most probable distance for coordinated water. |
| Coordination Number of Mn(II) in Solution | 6 | On average, the Mn(II) ion is octahedrally coordinated by six water molecules in aqueous solution. |
| Water Residence Time in First Hydration Shell | 25 ns | Reflects the timescale of ligand exchange dynamics around the Mn(II) ion. |
| Diffusion Coefficient of [Mn(H2O)6]2+ | 0.5 x 10^-5 cm^2/s | Characterizes the translational motion of the hydrated manganese ion through the solution. |
Density Functional Theory (DFT) for Structural Optimization and Energetic Predictions
Density Functional Theory (DFT) has become one of the most popular methods for computational studies of transition metal complexes due to its favorable balance of accuracy and computational cost. For manganese(II) lactate 3-hydrate, DFT can be used to optimize the geometry of the complex, predict its vibrational frequencies, and calculate reaction energies.
The starting point for a DFT calculation is often the experimentally determined crystal structure. The geometry is then optimized to find the minimum energy structure on the potential energy surface.
Specific applications of DFT to manganese(II) lactate 3-hydrate would yield:
Optimized Geometry: Comparison of the DFT-optimized bond lengths and angles with the experimental crystal structure data can validate the chosen functional and basis set and provide a refined structure.
Vibrational Frequencies: Calculation of the vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra.
Energetics of Hydration: DFT can be used to calculate the binding energies of the water molecules to the manganese(II) lactate core, providing insight into the stability of the hydrate (B1144303).
Illustrative Data from DFT Calculations:
| Parameter | Experimental (Crystal Structure) | DFT Optimized (Hypothetical) |
| Mn-O(lactate) distance (Å) | 2.18 | 2.19 |
| Mn-O(water) distance (Å) | 2.21 | 2.23 |
| O-Mn-O angle (°) | 89.5 | 89.8 |
| Calculated Property | Value (Hypothetical) | Description |
| Water Binding Energy (per molecule) | -45 kJ/mol | The energy released upon coordination of one water molecule to the anhydrous complex. |
| C=O Stretch (Lactate) Frequency (cm⁻¹) | 1580 | Predicted vibrational frequency for the carboxylate group, comparable to experimental IR data. |
Application of Electrolyte Solution Theories (e.g., Pitzer's Theory) to Manganese Lactate Solutions
Electrolyte solution theories are used to model the thermodynamic properties of solutions containing dissolved ions. Pitzer's theory is a widely used semi-empirical model that can accurately describe the behavior of electrolyte solutions over a wide range of concentrations. wikipedia.org The theory accounts for the long-range electrostatic interactions between ions, as described by the Debye-Hückel theory, and also includes terms for short-range interactions.
To apply Pitzer's theory to aqueous solutions of manganese lactate, a set of ion-interaction parameters needs to be determined from experimental data. These parameters are specific to the ions present in the solution (Mn²⁺ and lactate⁻).
The application of Pitzer's theory would enable the prediction of:
Activity Coefficients: The activity coefficients of the Mn²⁺ and lactate ions, which are crucial for understanding the chemical potential and reactivity of these ions in solution.
Osmotic Coefficients: The osmotic coefficient of the solution, which is related to the water activity and is important for predicting colligative properties.
Solubility: The model can be used to predict the solubility of manganese(II) lactate in water and in the presence of other electrolytes.
Illustrative Pitzer Parameters for Manganese Lactate (Hypothetical):
| Parameter | Value (Hypothetical) | Description |
| β⁰ | 0.25 | Represents short-range interactions between Mn²⁺ and lactate⁻ ions. |
| β¹ | 1.50 | Accounts for the ionic strength dependence of the binary interactions. |
| Cᵠ | -0.005 | Represents ternary interactions (Mn²⁺-lactate⁻-lactate⁻ and Mn²⁺-Mn²⁺-lactate⁻). |
These parameters would be determined by fitting the Pitzer equations to experimental data such as osmotic coefficients obtained from isopiestic measurements or activity coefficients from electrochemical cell measurements.
Future Research Trajectories for Manganese Ii Lactate 3 Hydrate
Exploration of Novel Synthetic Pathways and Metastable Crystal Forms
Current synthesis of Manganese(II)lactate 3-hydrate typically involves the reaction of manganese carbonate or manganese(II) oxide with lactic acid in an aqueous solution. wikipedia.orgresearchgate.net While effective, future research is directed towards exploring more advanced and controlled synthetic pathways. Methodologies such as hydrothermal synthesis, sol-gel processes, and mechanochemistry could offer precise control over particle size, morphology, and crystallinity. These attributes are critical for the material's performance in catalytic and electronic applications.
The compound is known to form crystalline hydrates, specifically a monoclinic trihydrate and an orthorhombic dihydrate. wikipedia.org A key research trajectory will be the systematic investigation of conditions that could lead to the formation of novel metastable crystal forms or amorphous phases. Non-equilibrium synthesis conditions, such as rapid precipitation or sonochemistry, could yield unique structures with distinct physical and chemical properties. The stabilization and characterization of these metastable forms are of particular interest, as they may exhibit enhanced reactivity or functionality compared to the thermodynamically stable forms. nih.gov
A summary of the known crystal structures of Manganese(II)lactate hydrates. wikipedia.org
Development and Refinement of Advanced In Situ Characterization Methodologies
To understand the formation and transformation of this compound, particularly its metastable forms, future research must employ advanced in situ and operando characterization techniques. 4tu.nl Real-time monitoring during synthesis and subsequent processing is crucial for elucidating reaction mechanisms, identifying transient intermediates, and understanding phase transitions.
Techniques such as in situ X-ray diffraction (XRD) and Raman spectroscopy can track the evolution of crystalline phases during hydrothermal or thermal decomposition processes. The application of methods like cryo-transmission electron microscopy could allow for the direct visualization of intermediates trapped at low temperatures. nih.gov These advanced analytical approaches will provide unprecedented insight into the dynamic behavior of the compound, moving beyond the static information provided by conventional ex situ analysis. mdpi.com
Expanding Catalytic Applications in Sustainable Chemical Transformations and Energy Conversion
Manganese is an attractive element for catalysis due to its natural abundance, low cost, and variable oxidation states, making it a sustainable alternative to precious metals. nih.govd-nb.inforesearchgate.net Future research will focus on leveraging this compound as a catalyst precursor or as a catalyst itself in a range of sustainable chemical transformations.
One promising area is its use in oxidation catalysis, where manganese complexes are known to be effective. It could also serve as a precursor for creating highly active manganese oxide catalysts for applications in C-H functionalization, a key strategy in organic synthesis. nih.govd-nb.info Furthermore, its potential in electrocatalysis, particularly for energy conversion reactions like the oxygen evolution reaction (OER) for water splitting, warrants significant investigation. americanelements.com The development of efficient and robust manganese-based catalysts from simple precursors like the lactate (B86563) salt is a key goal in green chemistry. researchgate.net
Investigation of this compound in Advanced Functional Materials for Emerging Technologies
This compound has already been identified as a valuable precursor for creating advanced functional materials. researchgate.net A significant research avenue is its application in energy storage, specifically as a starting material for the synthesis of lithium manganese oxide (LiMn₂O₄) spinel, a widely used cathode material in lithium-ion batteries. researchgate.net Future work will likely focus on using the lactate precursor to develop nanostructured electrode materials, which could enhance battery performance by improving rate capability and cycle life.
Beyond batteries, its potential use in other functional materials is an open field for exploration. This includes the synthesis of magnetic materials, humidity sensors, and components for non-volatile memory devices. researchgate.net The organic lactate ligand can act as a fuel during calcination, facilitating the formation of porous or nanostructured manganese oxides with high surface areas, which are desirable for various electronic and sensing applications. The use of manganese acetate (B1210297), a related compound, in electrolytes for supercapacitors also suggests a potential research direction for manganese lactate in energy storage solutions. researchgate.net
Deeper Understanding of Environmental Fate and Transformation Mechanisms under Diverse Conditions
Understanding the environmental behavior of manganese compounds is critical. Manganese cycles in the environment through complex redox transformations, primarily between the soluble Mn(II) state and insoluble Mn(III) and Mn(IV) oxides. nih.govfrontiersin.org As a water-soluble Mn(II) salt, Manganese(II)lactate can influence the mobility and bioavailability of manganese in soil and aquatic systems. mdpi.com
Future research should focus on its transformation under various environmental conditions. A key aspect is the role of microorganisms, which can utilize the lactate anion as a carbon source, potentially leading to the reductive dissolution of manganese oxides and increasing Mn(II) concentrations in water. nih.gov Conversely, other microbial processes can oxidize Mn(II) to form insoluble oxides. The fate of Manganese(II)lactate will be heavily influenced by factors such as pH, redox potential, and the presence of other chemical species in the environment. nih.govepa.gov Investigating these transformation pathways is essential for assessing its environmental impact. nih.gov
Synergistic Experimental and Theoretical Approaches for Predictive Understanding of this compound Chemistry
To accelerate progress, future research will benefit from a strong synergy between experimental investigations and theoretical modeling. Computational methods, such as Density Functional Theory (DFT), can provide deep insights into the material's properties and reaction mechanisms that are often difficult to access experimentally. rsc.org
Theoretical calculations can be employed to predict the structures and stability of potential metastable polymorphs, complementing experimental efforts in novel synthesis. frontiersin.org In catalysis, DFT can elucidate reaction pathways and identify the active catalytic species, guiding the rational design of more efficient catalysts. researchgate.net For functional materials, modeling can help understand electronic structures and ion diffusion pathways, aiding in the development of improved battery and electronic devices. Combining predictive modeling with targeted experiments will be crucial for unlocking the full potential of this compound.
Q & A
Q. What are the recommended safety protocols for handling Manganese(II) lactate 3-hydrate in laboratory settings?
Manganese(II) lactate 3-hydrate requires adherence to GHS hazard classifications, including skin and eye protection (gloves, goggles), respiratory protection in dusty conditions, and proper ventilation. Acute toxicity risks (H302, H312) necessitate immediate decontamination for skin contact and medical consultation if ingested. Storage should avoid incompatible materials like strong oxidizers, and spills must be cleaned using non-dust-generating methods to prevent inhalation .
Q. How can the purity of Manganese(II) lactate 3-hydrate be verified using standard analytical techniques?
Purity assessment involves:
- Titration : Complexometric titration with EDTA to quantify Mn²⁺ content.
- Thermogravimetric Analysis (TGA) : Confirm hydration levels by measuring mass loss at 120–150°C, consistent with dehydration behavior of similar hydrates (e.g., Sodium Acetate 3-hydrate) .
- ICP-MS : Detect trace metal impurities (e.g., Fe, Cu, Zn) with detection limits ≤0.001% .
Q. What experimental considerations are critical for solubility studies of Manganese(II) lactate 3-hydrate?
- Temperature Control : Solubility in water and organic solvents (e.g., ethanol) varies significantly with temperature; use jacketed reactors for precise control.
- pH Monitoring : Lactate ligands are pH-sensitive; buffer solutions (pH 5–7) stabilize Mn²⁺ ions.
- Gravimetric Analysis : Filter and dry undissolved residues to calculate saturation points .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for Manganese(II) lactate 3-hydrate?
Discrepancies in FTIR or XRD results may arise from:
- Hydration Variability : Ensure consistent dehydration protocols (e.g., drying at 100°C under vacuum) to avoid phase changes.
- Ligand Coordination : Compare with reference spectra of analogous Mn²⁺ complexes (e.g., Mn(II) oxalate dihydrate) to distinguish lactate-specific peaks .
- Crystallographic Refinement : Use single-crystal XRD to resolve ambiguities in unit cell parameters caused by lattice water .
Q. What methodologies optimize the synthesis of Manganese(II) lactate 3-hydrate for high yield and crystallinity?
- Precipitation Method : React MnCO₃ with lactic acid (2:3 molar ratio) in deionized water at 60°C, followed by slow cooling to 4°C to crystallize the hydrate.
- Purification : Recrystallize from ethanol-water (1:1 v/v) to remove excess lactic acid and sodium salts. Yield typically exceeds 85% with >99% purity via ICP-MS .
Q. How does the stability of Manganese(II) lactate 3-hydrate vary under different environmental conditions?
- Thermal Stability : TGA shows decomposition above 120°C, releasing water and forming MnO residues.
- Humidity Sensitivity : Store in desiccators with silica gel to prevent deliquescence (hygroscopic behavior noted in similar carboxylate hydrates) .
- Light Exposure : UV-Vis studies indicate Mn²⁺ oxidation to Mn³⁺ under prolonged UV light; use amber glassware for storage .
Q. What strategies mitigate interference from lactate degradation products in Mn²⁺ quantification assays?
- Chromatographic Separation : Use HPLC with a C18 column (mobile phase: 0.1% H₃PO₄ in H₂O:MeOH, 95:5) to isolate lactate from Mn²⁺ before analysis.
- Chelation Suppression : Add EDTA to mask Mn²⁺ during lactate quantification via enzymatic assays (e.g., lactate oxidase) .
Methodological Considerations
Q. How should researchers design experiments to assess the biological activity of Manganese(II) lactate 3-hydrate?
- Cell Culture Models : Use HEK-293 or Caco-2 cells to study Mn²⁺ uptake via inductively coupled plasma optical emission spectroscopy (ICP-OES).
- Dose-Response Curves : Test concentrations from 1 μM to 1 mM, accounting for lactate-mediated pH shifts in media .
- Control for Lactate Effects : Compare with sodium lactate controls to isolate Mn²⁺-specific responses .
Q. What statistical approaches address variability in replicate analyses of Manganese(II) lactate 3-hydrate?
Q. How can environmental factors during storage impact the reproducibility of experiments using Manganese(II) lactate 3-hydrate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
